N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H20N2O2.2ClH. It is known for its unique structure, which includes an azetidine ring substituted with N,N-bis(2-methoxyethyl)amine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
This compound is a member of the azetidine class, which is known for its ubiquity in natural products and importance in medicinal chemistry
Mode of Action
Azetidines are known to be highly reactive and versatile heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally or intravenously.
Result of Action
Given the reactivity of azetidines, it is plausible that this compound could induce significant changes in cellular function . .
Action Environment
The action of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride can be influenced by environmental factors. For instance, the compound exhibits a lower critical solution temperature (LCST)–type phase transition . The cloud points (CP) increase with increasing molar masses, converging to 46 °C for 1 wt% solutions . This suggests that temperature can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with N,N-bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The azetidine ring and the N,N-bis(2-methoxyethyl)amine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidine compounds.
Scientific Research Applications
N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-methoxyethyl)amine: A related compound with similar functional groups but lacking the azetidine ring.
Azetidine derivatives: Compounds with variations in the substituents on the azetidine ring.
Uniqueness
N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride is unique due to the combination of the azetidine ring and the N,N-bis(2-methoxyethyl)amine groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)azetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-12-5-3-11(4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNYERFKFFCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.